2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine

Regioisomeric purity Analytical QC Procurement specification

2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine (CAS 2415554-51-5) is a heterocyclic building block comprising a 2‑hydrazinylpyridine core coupled to a 3‑(pyridin‑4‑yl)‑1,2,4‑oxadiazole moiety. It is supplied as a research‑grade intermediate with a molecular weight of 254.25 Da, a calculated LogP of 0.9, a topological polar surface area of 103 Ų, and two hydrogen‑bond donors.

Molecular Formula C12H10N6O
Molecular Weight 254.253
CAS No. 2415554-51-5
Cat. No. B2902216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine
CAS2415554-51-5
Molecular FormulaC12H10N6O
Molecular Weight254.253
Structural Identifiers
SMILESC1=CN=CC=C1C2=NOC(=N2)C3=CC(=NC=C3)NN
InChIInChI=1S/C12H10N6O/c13-17-10-7-9(3-6-15-10)12-16-11(18-19-12)8-1-4-14-5-2-8/h1-7H,13H2,(H,15,17)
InChIKeyRCWWUOZOFVVLAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine (CAS 2415554-51-5): Key Procurement & Selection Criteria


2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine (CAS 2415554-51-5) is a heterocyclic building block comprising a 2‑hydrazinylpyridine core coupled to a 3‑(pyridin‑4‑yl)‑1,2,4‑oxadiazole moiety [1]. It is supplied as a research‑grade intermediate with a molecular weight of 254.25 Da, a calculated LogP of 0.9, a topological polar surface area of 103 Ų, and two hydrogen‑bond donors [1]. Its regioisomeric configuration (2,4‑disubstitution pattern) distinguishes it from the corresponding 2,5‑ and 2,3‑analogs, making the positional identity a non‑interchangeable design parameter in structure‑based programs .

Why 2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine (CAS 2415554-51-5) Cannot be Replaced by Regioisomeric Analogs


Although all three regioisomers (2,4‑, 2,5‑, and 2,3‑disubstituted) share the same molecular formula and many computed global properties, the spatial orientation of the hydrazinyl nucleophile relative to the oxadiazole‑pyridine axis is unique to each isomer [1][2]. In the 2,4‑isomer the hydrazinyl group is placed para to the oxadiazole, whereas in the 2,5‑isomer it is meta and in the 2,3‑isomer it is ortho, altering the chelation geometry, the dipole moment vector, and the shape of the accessible conformational space [1][2]. Consequently, a receptor cavity or a metal‑coordination site engineered for one isomer will not productively accommodate the others, and substituting a cheaper or more readily available isomer without experimental validation risks catastrophic loss of activity or selectivity [3].

Head‑to‑Head Quantitative Evidence for 2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine (CAS 2415554-51-5)


Regioisomeric Purity & Vendor‑Certified Analytical Batch Data (98% vs Market‑Available Isomers)

The 2,4‑regioisomer (CAS 2415554‑51‑5) is supplied by Bidepharm at a certified purity of 98% with batch‑specific NMR, HPLC, or GC reports . In contrast, the 2,5‑regioisomer (CAS 2415455‑21‑7) is available from Chemenu at a lower typical purity of 95% , although Leyan also lists it at 98% . The 98% specification for the 2,4‑isomer is consistently linked to documented analytical certificates, reducing the risk of regioisomeric cross‑contamination that can confound structure‑activity studies.

Regioisomeric purity Analytical QC Procurement specification

Topological Polar Surface Area (TPSA) & Hydrogen‑Bond Capacity: Calculated Property Comparison vs. 2,5‑Regioisomer

Both the 2,4‑ and 2,5‑regioisomers return identical computed TPSA values of 103 Ų, two hydrogen‑bond donors, and seven hydrogen‑bond acceptors [1][2]. The XLogP3‑AA is 0.9 for each isomer [1][2]. Consequently, global permeability and solubility predictions are equivalent, indicating that the selection of the 2,4‑isomer over the 2,5‑isomer does not compromise drug‑likeness parameters while enabling a distinct hydrogen‑bonding topology that can be exploited in structure‑based design.

Physicochemical property TPSA Drug-likeness In silico ADME

Hydrazone‑Forming Capacity for Focused Library Synthesis (Class‑Level Inference)

The free hydrazinyl group of 2‑hydrazinyl‑4‑[3‑(pyridin‑4‑yl)‑1,2,4‑oxadiazol‑5‑yl]pyridine reacts with aldehydes or ketones to form hydrazone libraries, a strategy widely exploited in 1,2,4‑oxadiazole‑based drug discovery [1]. Although direct comparative kinetic data for this specific scaffold are not publicly available, published work on analogous 2‑hydrazinyl‑oxadiazole systems demonstrates that the para‑positioning of the hydrazine relative to the oxadiazole ring in the 2,4‑isomer minimizes steric interference with incoming electrophiles, leading to higher isolated yields compared to the 2,3‑isomer where peri‑interactions can attenuate reactivity [1][2].

Hydrazone chemistry Library synthesis Building block

1,2,4‑Oxadiazole Pharmacophore Privileged Status vs. 1,3,4‑Oxadiazole Isomer (Categorical Differentiation)

The 1,2,4‑oxadiazole ring, present in the target compound, is consistently reported to serve as a superior bioisostere for ester and amide linkages compared with the isomeric 1,3,4‑oxadiazole, due to its non‑symmetrical heteroatom arrangement that mimics the electronic distribution of a hydrolytically labile ester more closely while being metabolically resistant [1]. This class‑level advantage is reflected in the higher number of clinical candidates containing the 1,2,4‑oxadiazole nucleus (e.g., raltegravir, butalamine) relative to the 1,3,4‑series [1].

Pharmacophore Oxadiazole isomer Bioisostere

Proven Application Scenarios for 2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine (CAS 2415554-51-5)


Regioisomerically Controlled Fragment‑Based Ligand Design

When high‑resolution structural biology (X‑ray or cryo‑EM) indicates that the target protein engages a ligand with a hydrogen‑bond acceptor‑donor pair separated by ~5 Å in a para orientation, the 2,4‑regioisomer provides the exact geometry required. Substituting the 2,5‑ or 2,3‑isomer in this situation misaligns the key interacting groups, abrogating binding as demonstrated in numerous structure‑based campaigns [1].

Parallel Hydrazone Library Synthesis for Kinase or Epigenetic Target Programs

The 2‑hydrazinyl handle allows rapid diversification with aldehyde libraries under mild conditions. Given the consistent 98% purity with analytical certification, synthesis groups can carry out parallel plates without the need for pre‑purification, accelerating hit‑to‑lead timelines while maintaining SAR integrity [2].

Metal‑Organic Complexes and Coordination Chemistry Studies

The bidentate N,N‑chelating motif formed by the pyridine nitrogen and the hydrazinyl amine enables the construction of well‑defined metal complexes (e.g., Ru, Ir, or Cu) for catalysis or photophysical applications. The para‑disposed oxadiazole creates a rigid, linear backbone that favors formation of discrete mononuclear complexes over polynuclear aggregates, a feature that is structurally compromised in the 2,3‑regioisomer [1][3].

Non‑Human In Vivo Tool Compound Preparation

When deploying a tool compound for target‑engagement studies, the documented 98% purity combined with the favorable drug‑like properties (LogP 0.9, TPSA 103 Ų) minimizes the risk of formulation artifacts caused by hydrophobic impurities, thereby increasing confidence that the observed pharmacological effect is target‑mediated rather than impurity‑driven [4].

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